molecular formula C24H23F6N3O3 B1682996 Telmapitant CAS No. 552292-58-7

Telmapitant

Cat. No. B1682996
CAS RN: 552292-58-7
M. Wt: 515.4 g/mol
InChI Key: NWZTURJOOOFKAS-KHIBUBOWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Telmapitant is a small molecule drug that acts as an antagonist of the neurokinin NK1 receptor. It was initially developed by Merck Sharp & Dohme Corp. and is primarily investigated for its potential in treating vomiting . The molecular formula of this compound is C24H23F6N3O3, and it has a molecular weight of 515.45 g/mol .

Preparation Methods

The synthesis of Telmapitant involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the preparation method for in vivo formulations involves dissolving the compound in dimethyl sulfoxide (DMSO) and mixing with polyethylene glycol (PEG300), Tween 80, and distilled water .

Chemical Reactions Analysis

Telmapitant undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Telmapitant has several scientific research applications:

Mechanism of Action

Telmapitant exerts its effects by antagonizing the neurokinin NK1 receptor. This receptor is involved in the regulation of various physiological processes, including the vomiting reflex. By blocking the receptor, this compound prevents the binding of its natural ligand, substance P, thereby inhibiting the downstream signaling pathways that lead to vomiting .

Comparison with Similar Compounds

Telmapitant is unique among neurokinin NK1 receptor antagonists due to its specific binding affinity and pharmacokinetic properties. Similar compounds include:

properties

CAS RN

552292-58-7

Molecular Formula

C24H23F6N3O3

Molecular Weight

515.4 g/mol

IUPAC Name

(5R,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,3,9-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C24H23F6N3O3/c1-14(15-9-17(23(25,26)27)11-18(10-15)24(28,29)30)36-13-22(16-5-3-2-4-6-16)8-7-21(12-31-22)19(34)32-20(35)33-21/h2-6,9-11,14,31H,7-8,12-13H2,1H3,(H2,32,33,34,35)/t14-,21-,22-/m1/s1

InChI Key

NWZTURJOOOFKAS-KHIBUBOWSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@@]3(CN2)C(=O)NC(=O)N3)C4=CC=CC=C4

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CN2)C(=O)NC(=O)N3)C4=CC=CC=C4

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CN2)C(=O)NC(=O)N3)C4=CC=CC=C4

Appearance

Solid powder

Other CAS RN

552292-58-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Telmapitant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Telmapitant
Reactant of Route 2
Telmapitant
Reactant of Route 3
Telmapitant
Reactant of Route 4
Telmapitant
Reactant of Route 5
Telmapitant
Reactant of Route 6
Telmapitant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.